molecular formula C21H14N2O4 B15073133 Tubulin inhibitor 7

Tubulin inhibitor 7

Cat. No.: B15073133
M. Wt: 358.3 g/mol
InChI Key: IQBCGEKPMZGLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 7 is a compound that targets tubulin, a protein that plays a critical role in cell division by forming microtubules. Tubulin inhibitors are widely used in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is particularly notable for its high potency and specificity in targeting tubulin, making it a valuable tool in both research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tubulin inhibitor 7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of tubulin and related proteins.

    Biology: Employed in cell biology research to investigate the role of microtubules in cell division and other cellular processes.

    Medicine: Utilized in cancer research and therapy to inhibit the proliferation of cancer cells by disrupting microtubule dynamics.

    Industry: Applied in the development of new anticancer drugs and other therapeutic agents

Mechanism of Action

Tubulin inhibitor 7 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubulin inhibitor 7 is unique in its high potency and specificity for the colchicine-binding site on tubulin. This specificity allows for more targeted disruption of microtubule dynamics, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

10-(3-hydroxy-4-methoxybenzoyl)phenoxazine-3-carbonitrile

InChI

InChI=1S/C21H14N2O4/c1-26-19-9-7-14(11-17(19)24)21(25)23-15-4-2-3-5-18(15)27-20-10-13(12-22)6-8-16(20)23/h2-11,24H,1H3

InChI Key

IQBCGEKPMZGLBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42)O

Origin of Product

United States

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